2,4-dibromo-6-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol
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Overview
Description
2,4-DIBROMO-6-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIBROMO-6-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL typically involves the reaction of 2,4-dibromophenol with a triazole derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps, such as recrystallization or chromatography, are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2,4-DIBROMO-6-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced phenol derivatives.
Substitution: Formation of substituted phenol derivatives with various functional groups.
Scientific Research Applications
2,4-DIBROMO-6-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-DIBROMO-6-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL involves its interaction with specific molecular targets. The triazole ring and bromine atoms play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,4-DIBROMO-6-[(E)-{[3-(3-ISOPROPOXYPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL]PHENOL
- 2,4-DIBROMO-6-[(E)-{[3-(3-METHOXYPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL]PHENOL
- 2,4-DIBROMO-6-[(E)-{[3-(3-ISOPROPOXYPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL]PHENOL
Uniqueness
2,4-DIBROMO-6-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]PHENOL is unique due to its specific substitution pattern and the presence of both bromine atoms and a triazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H6Br2N4O |
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Molecular Weight |
345.98 g/mol |
IUPAC Name |
2,4-dibromo-6-[(E)-1,2,4-triazol-4-yliminomethyl]phenol |
InChI |
InChI=1S/C9H6Br2N4O/c10-7-1-6(9(16)8(11)2-7)3-14-15-4-12-13-5-15/h1-5,16H/b14-3+ |
InChI Key |
FSAFQDYFUJMDCZ-LZWSPWQCSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=N/N2C=NN=C2)O)Br)Br |
Canonical SMILES |
C1=C(C=C(C(=C1C=NN2C=NN=C2)O)Br)Br |
Origin of Product |
United States |
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